![molecular formula C18H23NO4S B5813519 N-(2-isopropyl-6-methylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5813519.png)
N-(2-isopropyl-6-methylphenyl)-3,4-dimethoxybenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of N-(2-isopropyl-6-methylphenyl)-3,4-dimethoxybenzenesulfonamide analogs involves modifying its structural motifs to improve pharmacological properties. For instance, research on 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs revealed that certain modifications could enhance inhibitory effects on the HIF-1 activated transcription in cancer models, indicating a potential pathway for optimizing the compound for therapeutic use (Mun et al., 2012).
Molecular Structure Analysis
The molecular and electronic structure of related compounds, such as dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides, has been characterized using X-ray diffraction and ab initio quantum-chemical calculations. These studies provide insights into the steric and electronic configurations that influence the reactivity and interactions of such molecules (Rublova et al., 2017).
Chemical Reactions and Properties
Research on similar sulfonamide compounds has revealed their potential as hypoxic cell selective cytotoxic agents, highlighting the diverse reactivity and application of sulfonamide derivatives in therapeutic contexts (Saari et al., 1991). These studies suggest the capability of this compound to participate in complex biochemical pathways.
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility and crystal structure, are crucial for their formulation and therapeutic efficacy. Studies have demonstrated that alterations in the molecular structure can significantly affect these properties, which is essential for optimizing drug delivery systems (Adachi et al., 1976).
Safety and Hazards
properties
IUPAC Name |
3,4-dimethoxy-N-(2-methyl-6-propan-2-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-12(2)15-8-6-7-13(3)18(15)19-24(20,21)14-9-10-16(22-4)17(11-14)23-5/h6-12,19H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGXJQUHTFKQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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